An In-Depth Technical Guide to 3-Hydroxy-2-nitrobenzonitrile: Synthesis, Structure, and Potential Applications
An In-Depth Technical Guide to 3-Hydroxy-2-nitrobenzonitrile: Synthesis, Structure, and Potential Applications
Abstract
3-Hydroxy-2-nitrobenzonitrile is a substituted aromatic compound featuring hydroxyl, nitro, and nitrile functional groups. This unique trifunctional arrangement imparts a distinct reactivity profile, making it a molecule of significant interest as a potential building block in medicinal chemistry and materials science. While this compound is commercially available for research purposes, it remains sparsely characterized in peer-reviewed literature. This guide provides a comprehensive overview of its known chemical properties, a proposed synthetic pathway based on established chemical principles, an in-depth analysis of its expected spectroscopic characteristics, and a discussion of its potential applications, particularly in the context of drug discovery. Every protocol and claim is presented with a focus on scientific integrity, causality, and authoritative grounding.
Molecular Structure and Physicochemical Properties
3-Hydroxy-2-nitrobenzonitrile (CAS No: 129298-23-3) is a small organic molecule with a compact and rigid scaffold.[1][2] The benzene ring is substituted with three functional groups that profoundly influence its electronic properties and reactivity: a hydroxyl (-OH) group at position 3, a nitro (-NO₂) group at position 2, and a nitrile (-C≡N) group at position 1. The strong electron-withdrawing nature of both the nitro and nitrile groups renders the aromatic ring electron-deficient, while the hydroxyl group acts as an electron-donating group through resonance.
Caption: Chemical structure of 3-Hydroxy-2-nitrobenzonitrile.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 129298-23-3 | [1][2] |
| Molecular Formula | C₇H₄N₂O₃ | [1][2] |
| Molecular Weight | 164.12 g/mol | [1][2] |
| SMILES | C1=CC(=C(C(=C1)O)[O-])C#N | [1][3] |
| IUPAC Name | 3-hydroxy-2-nitrobenzonitrile | [2] |
| Predicted XlogP | 1.1 | [3] |
| Melting Point | Data not available. Isomers 3-nitrobenzonitrile and 4-hydroxy-3-nitrobenzonitrile melt at 114-117 °C and 146-148 °C, respectively. | [4] |
| Solubility | Data not available. Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO, DMF, and acetone. |
Proposed Synthesis Protocol: Regioselective Nitration
While one vendor source suggests a synthesis via the nitration of 3,4-dihydroxybenzonitrile, this pathway is chemically improbable as it does not align with the final substitution pattern.[1] A more chemically sound approach is the electrophilic nitration of 3-hydroxybenzonitrile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. Therefore, nitration is expected to occur at the positions ortho or para to the hydroxyl group (positions 2, 4, and 6). Position 2 is sterically hindered by the adjacent nitrile group, and position 4 is also activated by the hydroxyl group. Position 6 is less sterically hindered. Consequently, the reaction will likely yield a mixture of isomers, including the desired 3-hydroxy-2-nitrobenzonitrile, which would require careful chromatographic separation for isolation.
Caption: Proposed workflow for the synthesis of 3-Hydroxy-2-nitrobenzonitrile.
Step-by-Step Experimental Methodology (Proposed)
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Principle: To enhance the regioselectivity and prevent oxidation of the phenol, the hydroxyl group is first protected as an acetate ester. Subsequent nitration is followed by deprotection to yield the target compound.
-
Safety: This procedure involves strong acids and nitrating agents. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Protection of 3-Hydroxybenzonitrile:
-
Dissolve 3-hydroxybenzonitrile (1.0 eq) in acetic anhydride (3.0 eq).
-
Add a catalytic amount of pyridine (0.1 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-cyanophenyl acetate.
-
-
Nitration of 3-Cyanophenyl Acetate:
-
To a flask containing concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath, slowly add the 3-cyanophenyl acetate from the previous step.
-
Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the acetate, maintaining the internal temperature between 0-5 °C.
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Stir the reaction at this temperature for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the crude product.
-
-
Hydrolysis (Deprotection):
-
Suspend the crude nitrated acetate in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for 2-4 hours, monitoring the deprotection by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate. If not, concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product mixture.
-
-
Purification:
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The crude mixture of nitrated isomers is to be separated by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity of 3-hydroxy-2-nitrobenzonitrile will be influenced by intramolecular hydrogen bonding between the adjacent hydroxyl and nitro groups, which may affect its retention factor compared to other isomers.
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Spectroscopic and Structural Characterization
Detailed experimental spectroscopic data for 3-hydroxy-2-nitrobenzonitrile is not widely available in the public domain.[5] The following sections provide an expert analysis of the expected spectral characteristics based on the known effects of its constituent functional groups, which serves as a predictive guide for characterization.
¹H and ¹³C NMR Spectroscopy (Predicted)
The interpretation of the NMR spectra for this molecule relies on understanding the electronic effects of each substituent on the chemical shifts of the aromatic protons and carbons.[6]
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¹H NMR: The aromatic region should display three distinct signals corresponding to the protons at the C4, C5, and C6 positions. These protons will form a complex splitting pattern (likely a doublet of doublets or triplet for H5, and doublets for H4 and H6). The proton ortho to the nitro group (H?) would be the most deshielded, followed by the proton para to the nitro group (H?). The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR: The spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are influenced by the combined electronic effects of the substituents. The carbon bearing the nitrile group (C1) and the carbons bearing the nitro (C2) and hydroxyl (C3) groups will be significantly shifted. The nitrile carbon itself will appear in the characteristic 115-120 ppm range.
Table 2: Predicted NMR Chemical Shifts (δ in ppm) Note: These are estimated values. Actual experimental values may vary.
| Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale for Prediction |
| C1-C≡N | - | ~117 | Typical range for benzonitrile carbons. |
| C2-NO₂ | - | ~148 | Electron-withdrawing NO₂ group causes significant deshielding. |
| C3-OH | - | ~155 | Oxygen atom causes strong deshielding of the attached carbon. |
| C4 | ~7.8 (d) | ~125 | Ortho to deactivating NO₂ and meta to activating OH. |
| C5 | ~7.4 (t) | ~120 | Para to deactivating NO₂ and ortho to activating OH. |
| C6 | ~7.6 (d) | ~130 | Para to activating OH and meta to deactivating NO₂. |
| 3-OH | broad singlet | - | Chemical shift is variable; subject to hydrogen bonding. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of its three functional groups.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | Stretching, H-bonded | 3400 - 3200 (broad) | Strong |
| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |
| C≡N (nitrile) | Stretching | 2240 - 2220 | Sharp, Medium |
| C=C (aromatic) | Stretching | 1600 - 1450 | Medium to Strong |
| N-O (nitro) | Asymmetric Stretching | 1550 - 1475 | Strong |
| N-O (nitro) | Symmetric Stretching | 1360 - 1290 | Strong |
| C-O (hydroxyl) | Stretching | 1260 - 1180 | Strong |
Mass Spectrometry (MS)
Predicted mass spectrometry data indicates that under electrospray ionization (ESI), the molecule would be readily observed as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, as well as other common adducts.
Table 4: Predicted m/z Values for Common Adducts
| Adduct | Calculated m/z | Source |
| [M+H]⁺ | 165.02947 | [3] |
| [M-H]⁻ | 163.01491 | [3] |
| [M+Na]⁺ | 187.01141 | [3] |
| [M+NH₄]⁺ | 182.05601 | [3] |
Reactivity and Potential Applications
Chemical Reactivity
The chemical reactivity of 3-hydroxy-2-nitrobenzonitrile is governed by the interplay of its functional groups:
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Hydroxyl Group: Can be alkylated, acylated, or act as a nucleophile. Its acidity allows for deprotonation to form a phenoxide, which is a stronger nucleophile.
-
Nitro Group: Can be reduced to an amine group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a vast number of subsequent reactions, such as diazotization and Sandmeyer reactions, making it a versatile synthetic handle.[7][8]
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.
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Aromatic Ring: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a good leaving group were present on the ring.
Applications in Drug Discovery and Medicinal Chemistry
While direct, peer-reviewed studies on the biological activity of 3-hydroxy-2-nitrobenzonitrile are scarce, its structural motifs are prevalent in pharmacologically active molecules.
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Reported Anti-Tumor Activity: A vendor datasheet claims that the compound inhibits the proliferation of tumor cells by binding to and inhibiting DNA synthesis, leading to apoptosis or necrosis.[1] However, this claim requires substantiation through independent, peer-reviewed research.
-
Scaffold for Kinase Inhibitors: Substituted nitrobenzonitriles are valuable precursors in the synthesis of heterocyclic scaffolds, such as pyrazolopyridines, which are known to function as potent ATP-competitive kinase inhibitors.[9] The nitro group can be reduced to an amine, which can then be used to construct the heterocyclic ring system. Kinase dysregulation is a hallmark of many cancers, making inhibitors of these enzymes a major focus of oncology drug development.
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General Bioactivity of Nitroaromatics: Nitroaromatic compounds are known to possess a wide range of biological activities.[10][11][12] Their electron-deficient nature can facilitate interactions with biological targets and they can be bioreduced in hypoxic environments, a characteristic of solid tumors, to generate reactive radical species. This property is exploited in the design of hypoxia-activated prodrugs.[13]
Safety and Handling
Based on available data, 3-Hydroxy-2-nitrobenzonitrile is classified as hazardous.
Table 5: GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [1][2] |
| H315 | Causes skin irritation | [1][2] |
| H319 | Causes serious eye irritation | [1][2] |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.
Conclusion
3-Hydroxy-2-nitrobenzonitrile presents itself as a molecule with considerable untapped potential for synthetic and medicinal chemistry. Its trifunctional nature provides multiple handles for chemical modification, allowing for the construction of more complex molecular architectures. While there is a significant lack of published experimental data, this guide has provided a robust framework for its synthesis and characterization based on fundamental chemical principles. The unsubstantiated claims of its anti-tumor activity warrant further investigation, as its structure is consistent with scaffolds known to exhibit such properties. It is hoped that this technical guide will serve as a valuable resource for researchers and stimulate further exploration into the chemistry and biology of this intriguing compound.
References
A comprehensive list of all cited sources with clickable URLs for verification.
Sources
- 1. 3-Hydroxy-2-nitrobenzonitrile | 129298-23-3 | EFA29823 [biosynth.com]
- 2. 3-Hydroxy-2-nitrobenzonitrile | C7H4N2O3 | CID 13862423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-hydroxy-2-nitrobenzonitrile (C7H4N2O3) [pubchemlite.lcsb.uni.lu]
- 4. 3-Nitrobenzonitrile 98 619-24-9 [sigmaaldrich.com]
- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 11. Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents [mdpi.com]
- 12. Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
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